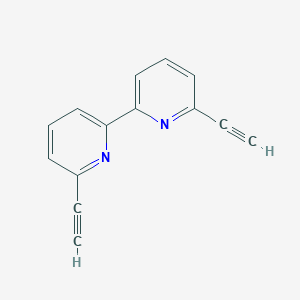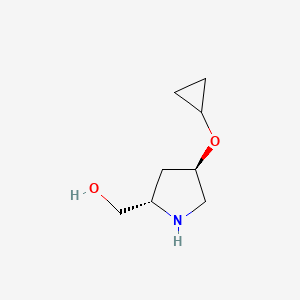
Propyl 5-(chlorosulfonyl)-2-ethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 5-(chlorosulfonyl)-2-ethylbenzoate is an organic compound with a complex structure that includes a propyl ester group, a chlorosulfonyl group, and an ethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(chlorosulfonyl)-2-ethylbenzoate typically involves multiple steps. One common method starts with the chlorosulfonation of 2-ethylbenzoic acid to introduce the chlorosulfonyl group. This is followed by esterification with propanol to form the final product. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 5-(chlorosulfonyl)-2-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonate ester.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propyl 5-(chlorosulfonyl)-2-ethylbenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Propyl 5-(chlorosulfonyl)-2-ethylbenzoate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methyl 5-(chlorosulfonyl)-2-ethylbenzoate
- Ethyl 5-(chlorosulfonyl)-2-ethylbenzoate
- Propyl 5-(chlorosulfonyl)-2-methylbenzoate
Uniqueness
Propyl 5-(chlorosulfonyl)-2-ethylbenzoate is unique due to the presence of both a propyl ester group and an ethyl group on the benzene ring, which can influence its reactivity and solubility compared to similar compounds. This unique structure allows for specific applications in synthetic chemistry and industrial processes .
Propiedades
Fórmula molecular |
C12H15ClO4S |
|---|---|
Peso molecular |
290.76 g/mol |
Nombre IUPAC |
propyl 5-chlorosulfonyl-2-ethylbenzoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-7-17-12(14)11-8-10(18(13,15)16)6-5-9(11)4-2/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
NVPFNHYTRSGMKV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


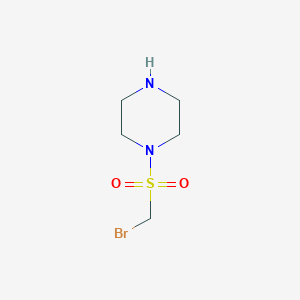
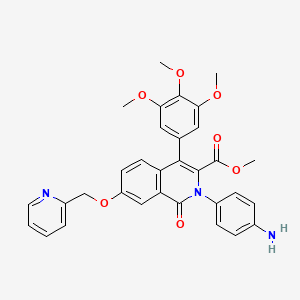
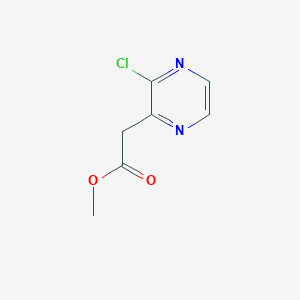
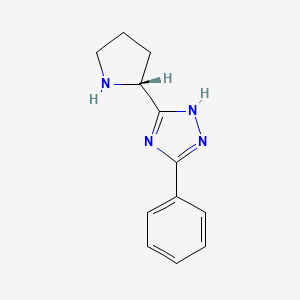
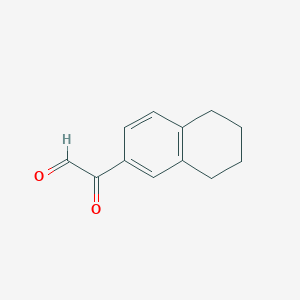


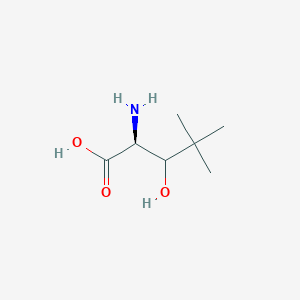
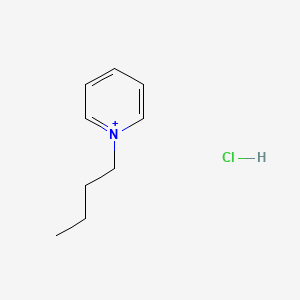
![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B12818213.png)
